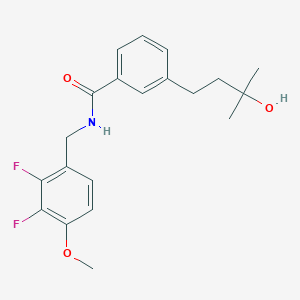

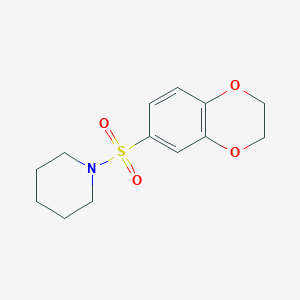

![molecular formula C13H16F2N2O2 B5545543 (3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthetic approaches for related compounds often involve multi-step organic reactions, including cyclometalation, condensation, and nucleophilic substitution reactions. For example, the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum involved cyclometalation processes, demonstrating the complexity of synthesizing pyridine-containing compounds (Owen, Labinger, & Bercaw, 2004). Similarly, compounds such as "3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides" have been synthesized, showcasing the role of fluorination and quaternization in developing structurally complex molecules (Pikun et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds often reveals intricate details about their stereochemistry and electronic configuration. X-ray crystallography, NMR spectroscopy, and theoretical calculations like DFT are commonly used to elucidate structural aspects. For instance, the molecular structure of "3,5-bis(2,5-dimethylphenyl)pyridine" was characterized using XRD and various spectroscopic techniques, highlighting the importance of such methods in understanding compound geometry and electronic structure (Akram et al., 2020).

Chemical Reactions and Properties

Chemical reactivity and properties of pyridine-containing compounds can be influenced by their functional groups and electronic configuration. Studies on related compounds have explored nucleophilic substitutions, reactivity towards electrophiles, and the formation of complex structures through reactions like cycloaddition. For example, the reactivity of "perfluoro-3,5-dimethylpyridine" with ammonia and methoxide was examined to understand substitution patterns and electronic effects (Chambers et al., 1974).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and phase behavior, can be significantly affected by their molecular structure. Dynamic light scattering (DLS) measurements, for instance, have been used to estimate the self-assembling properties of related compounds, offering insights into their potential applications in material science and nanotechnology (Pikun et al., 2022).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and redox potential are critical for understanding the interactions of these compounds with biological systems or in catalysis. Studies on related compounds have explored their electron-donating and accepting capabilities, highlighting the role of substituents in modulating these properties. The synthesis and reactivity studies of pyridinols, for instance, have revealed their antioxidant properties, underscoring the significance of structural features in determining chemical behavior (Wijtmans et al., 2004).

Scientific Research Applications

Synthesis and Structural Studies

Complex Synthesis and Ligand Substitution Kinetics

Research involving pyridinium-derived N-heterocyclic carbene complexes of platinum demonstrates the synthesis and structural analysis of complexes, showcasing the utility of pyridine derivatives in developing catalytically active complexes. These studies emphasize the importance of ligand design for influencing the properties and reactivity of metal complexes (Owen, Labinger, & Bercaw, 2004).

Electrochemical and Photophysical Properties

Investigations into phlorin macrocycles and their fluoride binding capabilities illustrate the significance of aromatic pyridine derivatives in modulating electronic and photophysical properties. Such research has implications for designing sensors and materials with specific binding and electronic characteristics (Pistner et al., 2013).

Application in Material Science and Catalysis

Mechanoluminescence and Data Security

Studies on Ir(III) complexes highlight the application of pyridine derivatives in creating materials with unique photophysical properties, such as mechanoluminescence, which can be leveraged for data security and the design of smart luminescent materials (Song et al., 2016).

Catalysis and Reaction Mechanisms

The synthesis and characterization of metal complexes with pyridine and its derivatives, as well as the study of their reaction kinetics, underscore the role of such compounds in catalysis and the development of novel reaction pathways. These findings are pivotal for advancing synthetic methodologies and understanding reaction mechanisms (Baba et al., 1974).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3,5-difluoropyridin-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-13(8,2)19)12(18)11-10(15)5-9(14)6-16-11/h5-6,8,19H,3-4,7H2,1-2H3/t8-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOXBKNNLAACQU-OQPBUACISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=N2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=C(C=C(C=N2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

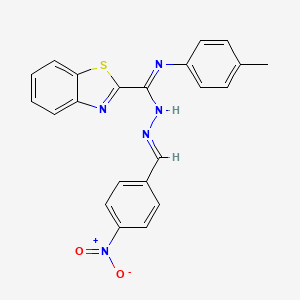

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

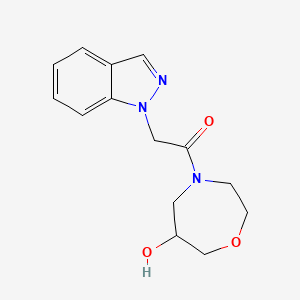

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)